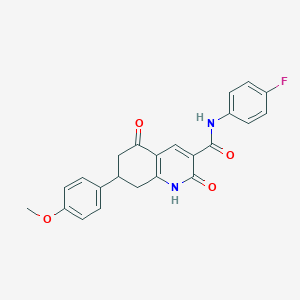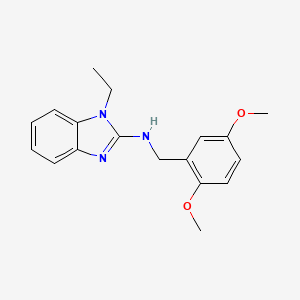![molecular formula C20H19N5O2 B11033417 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11033417.png)
5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with benzyl, dimethylpyrimidinyl, and methyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar compounds to 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione include other pyrazolo[3,4-b]pyridine derivatives and pyrimidine-containing heterocycles. These compounds share similar structural features but may differ in their substitution patterns and biological activities. For example:
Imidazo[4,5-b]pyridine derivatives: These compounds have a similar fused bicyclic system but with different substituents, leading to variations in their biological activities.
Tetrazolyl derivatives of pyrimidine: These compounds contain a tetrazole ring linked to the pyrimidine core, which can enhance their biological activity and stability.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C20H19N5O2/c1-11-9-12(2)22-20(21-11)25-19(27)16-17(26)15(13(3)23-18(16)24-25)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H2,23,24,26) |
InChI Key |
ZVWQVRLHIILBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=C(C3=O)CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B11033335.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033346.png)
![2-methyl-N-(4-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033347.png)


![N-Benzyl-N-[(thiophen-2-YL)methyl]but-2-ynamide](/img/structure/B11033376.png)

![N-[2-(butan-2-yl)phenyl]-3-ethoxypropanamide](/img/structure/B11033394.png)
![9-ethoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11033400.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea](/img/structure/B11033408.png)


![8-Ethyl-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11033433.png)
![N-(3-Chloro-4-methylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11033437.png)
